molecular formula C14H12F3N3O3 B2511326 N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)isoxazole-5-carboxamide CAS No. 1251691-91-4

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)isoxazole-5-carboxamide

Cat. No. B2511326
CAS RN: 1251691-91-4
M. Wt: 327.263
InChI Key: RBRUSSQQGMFJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives can involve cycloaddition reactions, as seen in the synthesis of 3-carboxyisoxazole . This process can include the reaction of nitrile oxides with alkenes, followed by spontaneous elimination and hydrolysis steps. Similarly, the synthesis of other heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines, involves condensation reactions and cyclization steps . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of the isoxazole ring, which can influence the compound's reactivity and interaction with biological targets. For instance, the tautomerism of N-substituted pyrazolo-carboxamides has been studied using X-ray crystallography and NMR, revealing preferences for certain tautomeric forms . These structural analyses are crucial for understanding the biological activity of such compounds.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, including N-acylation and photochemical reactions, to form different products . The reactivity of the isoxazole ring and the substituents attached to it can lead to a wide range of chemical transformations, which are important for the development of new pharmaceutical agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of substituents like trifluoromethyl groups can affect these properties significantly . Understanding these properties is essential for the development of new drugs, as they determine the compound's behavior in biological systems and its suitability for oral administration.

Scientific Research Applications

Enzyme Inhibition

Isoxazol derivatives, including compounds structurally related to N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)isoxazole-5-carboxamide, have been investigated for their inhibitory effects on enzymes. For instance, isoxazol derivatives like leflunomide and its metabolites have shown significant inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis. This enzyme is crucial for DNA replication and cell division, making these compounds potential candidates for immunosuppressive and antiproliferative therapies (Knecht & Löffler, 1998).

Synthesis and Chemical Modification

The chemical synthesis and modification of isoxazole derivatives provide a versatile platform for creating a variety of compounds with potential biological activities. Studies have demonstrated methods to generate 2-aminoalkyloxazole-5-carboxylates from isoxazol-5(2H)-ones, offering pathways for further chemical modifications and the exploration of new therapeutic agents (Cox et al., 2003).

Herbicidal Activity

Isoxazole derivatives have also been explored for their herbicidal properties. A series of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides and their derivatives exhibited significant herbicidal activity against various weeds, highlighting the agricultural applications of these compounds. The herbicidal effectiveness of these derivatives underscores the broad utility of isoxazole compounds beyond pharmaceuticals (Hamper et al., 1995).

properties

IUPAC Name

N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3/c15-14(16,17)8-18-12(21)7-9-1-3-10(4-2-9)20-13(22)11-5-6-19-23-11/h1-6H,7-8H2,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRUSSQQGMFJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC(F)(F)F)NC(=O)C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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